molecular formula C19H18FN3O4S2 B12211979 N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)butanamide

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)butanamide

Cat. No.: B12211979
M. Wt: 435.5 g/mol
InChI Key: CFPGOJLASYLUGT-UHFFFAOYSA-N
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Description

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, a benzylsulfonyl group, and a fluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced through a sulfonylation reaction, where the thiadiazole intermediate is treated with benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenoxy Moiety: The final step involves the coupling of the fluorophenoxy group to the butanamide backbone. This can be achieved through a nucleophilic substitution reaction using 2-fluorophenol and an appropriate butanoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)butanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)butanamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)butanamide
  • N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)butanamide
  • N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)butanamide

Uniqueness

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)butanamide is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorophenoxy moiety also contributes to its unique properties, influencing its interactions with molecular targets and its overall pharmacokinetic profile.

This compound’s distinct structural features and diverse applications make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C19H18FN3O4S2

Molecular Weight

435.5 g/mol

IUPAC Name

N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)butanamide

InChI

InChI=1S/C19H18FN3O4S2/c1-2-15(27-16-11-7-6-10-14(16)20)17(24)21-18-22-23-19(28-18)29(25,26)12-13-8-4-3-5-9-13/h3-11,15H,2,12H2,1H3,(H,21,22,24)

InChI Key

CFPGOJLASYLUGT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2)OC3=CC=CC=C3F

Origin of Product

United States

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